3,5-Dimethylbenzylzinc bromide
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Overview
Description
3,5-Dimethylbenzylzinc bromide is an organozinc compound with the molecular formula C9H11BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylbenzylzinc bromide can be synthesized through the reaction of 3,5-dimethylbenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,5-Dimethylbenzyl bromide+Zn→3,5-Dimethylbenzylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylbenzylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .
Scientific Research Applications
3,5-Dimethylbenzylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of functional materials, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers use it to develop new drug candidates by facilitating the formation of carbon-carbon bonds.
Industrial Chemistry: It is utilized in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3,5-Dimethylbenzylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily centered around the catalytic cycle of the metal catalyst, which facilitates the transfer of the organic group from zinc to the target molecule .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzyl bromide: A precursor to 3,5-Dimethylbenzylzinc bromide, used in similar synthetic applications.
3,5-Dimethoxybenzylzinc bromide: Another organozinc compound with similar reactivity but different substituents on the benzene ring.
4-Methylbenzylzinc bromide: A related compound with a single methyl group on the benzene ring.
Uniqueness
This compound is unique due to the presence of two methyl groups at the 3 and 5 positions on the benzene ring. This substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
bromozinc(1+);1-methanidyl-3,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWRBBVHKRHBHA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[CH2-])C.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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